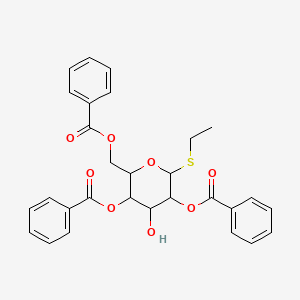
dysprosium;4-hydroxypent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium;4-hydroxypent-3-en-2-one is a coordination compound that combines the rare earth element dysprosium with the organic ligand 4-hydroxypent-3-en-2-one Dysprosium is a lanthanide metal known for its high magnetic susceptibility and thermal neutron absorption cross-section, making it valuable in various industrial and scientific applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium;4-hydroxypent-3-en-2-one typically involves the reaction of dysprosium salts, such as dysprosium chloride or dysprosium nitrate, with 4-hydroxypent-3-en-2-one in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the dysprosium ion. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, and the product is then isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity dysprosium salts and 4-hydroxypent-3-en-2-one, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is typically purified by recrystallization or other suitable methods to remove any impurities.
化学反応の分析
Types of Reactions
Dysprosium;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dysprosium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The ligand 4-hydroxypent-3-en-2-one can be substituted with other ligands in the coordination sphere of dysprosium.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using other chelating agents or ligands.
Major Products Formed
Oxidation: Higher oxidation state dysprosium complexes.
Reduction: Reduced dysprosium complexes.
Substitution: New dysprosium complexes with different ligands.
科学的研究の応用
Dysprosium;4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other dysprosium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.
作用機序
The mechanism of action of dysprosium;4-hydroxypent-3-en-2-one involves the coordination of the dysprosium ion with the 4-hydroxypent-3-en-2-one ligand. The ligand forms a stable chelate complex with the dysprosium ion, which can then interact with various molecular targets and pathways. The specific interactions depend on the nature of the ligand and the dysprosium ion’s oxidation state.
類似化合物との比較
Similar Compounds
Dysprosium;2,4-pentanedione: Another coordination compound with similar chelating properties.
Dysprosium;acetylacetone: A closely related compound with similar chemical behavior.
Dysprosium;salicylaldehyde: A coordination compound with a different ligand but similar coordination chemistry.
Uniqueness
Dysprosium;4-hydroxypent-3-en-2-one is unique due to the specific properties imparted by the 4-hydroxypent-3-en-2-one ligand, such as its ability to form stable chelate complexes and its versatility in various chemical reactions. This makes it particularly valuable in applications requiring high stability and reactivity.
特性
分子式 |
C15H24DyO6 |
|---|---|
分子量 |
462.85 g/mol |
IUPAC名 |
dysprosium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChIキー |
BYBFJHANLYDGFD-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)

![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385307.png)

![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)

![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
![2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate](/img/structure/B13385336.png)


